molecular formula C17H26N2O B8535928 1-(4-Benzylpiperazin-1-yl)hexan-1-one

1-(4-Benzylpiperazin-1-yl)hexan-1-one

Cat. No.: B8535928
M. Wt: 274.4 g/mol
InChI Key: HBTWPJIVPQSBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strategic Placement of 1-(4-Benzylpiperazin-1-yl)hexan-1-one within Contemporary Organic and Chemical Biology Research

This compound is a synthetic compound featuring a central piperazine (B1678402) ring N-substituted with a benzyl (B1604629) group at one nitrogen and a hexanoyl group at the other. While specific, in-depth research exclusively focused on this molecule is not extensively documented in publicly available literature, its structural motifs position it as a valuable tool and potential lead compound in several areas of contemporary chemical research.

The strategic importance of this compound lies in its potential as a molecular probe or a constituent of chemical libraries for high-throughput screening. The combination of the rigid, yet conformationally flexible, piperazine scaffold with the lipophilic hexanoyl chain and the aromatic benzyl group provides a unique three-dimensional structure that can interact with a variety of biological targets. Researchers often synthesize series of such N-acyl-N'-benzylpiperazine derivatives to explore structure-activity relationships (SAR) for specific biological endpoints. nih.gov The systematic variation of the acyl chain and the aromatic substituent allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

Historical and Current Significance of the Piperazine Scaffold in Advanced Chemical Science

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry and has a rich history of therapeutic applications. nih.gov Initially recognized for its antihelminthic properties, the piperazine scaffold has since been incorporated into a vast array of drugs with diverse pharmacological activities. Its prevalence in drug design stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nature, which can be crucial for drug-target interactions and pharmacokinetic profiles.

In modern chemical science, the piperazine moiety is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. This versatility has led to its inclusion in drugs targeting the central nervous system (antipsychotics, antidepressants), as well as in agents with anticancer, antiviral, and cardiovascular effects. The conformational flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, allows it to present its substituents in various spatial arrangements, facilitating optimal binding to target proteins.

Structural Characterization Paradigms for N-Substituted Piperazine Derivatives

The definitive structural elucidation of N-substituted piperazine derivatives like this compound relies on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, elemental composition, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the chemical structure.

¹H NMR provides information on the number and chemical environment of protons, allowing for the identification of the benzyl, hexanoyl, and piperazine ring protons.

¹³C NMR reveals the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For this compound, a characteristic absorption band for the amide carbonyl group (C=O) would be expected.

X-ray Crystallography , when a suitable single crystal can be obtained, offers the most definitive structural information, providing precise bond lengths, bond angles, and the solid-state conformation of the molecule.

Table 1: Key Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₇H₂₆N₂O
Molecular Weight 274.40 g/mol
PubChem CID 5206553
Structure A piperazine ring substituted with a benzyl group on one nitrogen and a hexanoyl group on the other.

Academic Research Scope and Methodological Imperatives

The academic research scope for compounds like this compound is primarily centered on synthetic methodology and medicinal chemistry. The key imperatives for researchers working with this and related molecules include:

Efficient Synthesis: Developing novel and efficient synthetic routes to access a diverse range of N-substituted piperazine derivatives is a continuous area of research. This includes the exploration of new coupling reagents, catalysts, and reaction conditions to improve yields and reduce byproducts.

Thorough Characterization: The unambiguous structural confirmation of newly synthesized compounds is paramount. This necessitates the use of a comprehensive suite of analytical techniques, as outlined in the previous section, to ensure the purity and identity of the molecules being studied.

Biological Screening and SAR Studies: A primary goal in academic research involving such compounds is the discovery of new bioactive agents. This involves screening them against a variety of biological targets (e.g., enzymes, receptors) and, upon identifying a "hit," conducting systematic structure-activity relationship studies to optimize the initial lead compound for improved potency and selectivity.

Computational Modeling: In conjunction with experimental work, computational methods such as molecular docking and molecular dynamics simulations are increasingly used to predict how these molecules might interact with biological targets, thereby guiding the design of new and more effective analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)hexan-1-one

InChI

InChI=1S/C17H26N2O/c1-2-3-5-10-17(20)19-13-11-18(12-14-19)15-16-8-6-4-7-9-16/h4,6-9H,2-3,5,10-15H2,1H3

InChI Key

HBTWPJIVPQSBCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Mechanistic Insights into the Biological Interactions of 1 4 Benzylpiperazin 1 Yl Hexan 1 One

Investigation of Molecular Mechanisms of Action for Chemical Compounds

The molecular mechanisms of action for piperazine (B1678402) derivatives are multifaceted, often involving the modulation of multiple neurotransmitter systems. A prominent member of this class, 1-benzylpiperazine (B3395278) (BZP), exhibits stimulant properties by enhancing the release of catecholamines, particularly dopamine (B1211576) and norepinephrine. researchgate.netresearchgate.net This leads to increased synaptic concentrations of these neurotransmitters and subsequent activation of central and peripheral adrenergic receptors. researchgate.netresearchgate.net BZP and its analogs also interact with the serotonergic system, acting as serotonin (B10506) reuptake inhibitors and non-selective serotonin receptor agonists. wikipedia.orgmdpi.com The binding to various serotonin receptor subtypes, such as 5-HT2A, may contribute to their psychoactive effects. wikipedia.org

The piperazine scaffold is considered a "privileged structure" in drug discovery, as it is frequently found in biologically active compounds targeting a range of therapeutic areas. researchgate.net Modifications to this core structure can significantly alter the pharmacological profile, leading to compounds with activities ranging from antidepressant and anxiolytic to antipsychotic effects. nih.govbohrium.com For instance, certain N-aryl piperazines have been shown to act as GABA receptor antagonists. The versatility of the piperazine ring allows for the fine-tuning of its interaction with various biological targets, thereby influencing cellular signaling pathways.

Exploration of Potential Biological Targets and Pathways Mediated by Piperazine Derivatives

The biological effects of piperazine derivatives are mediated through their interaction with a variety of molecular targets, including enzymes and receptors. The specific nature of these interactions is highly dependent on the structural features of the individual compound.

While extensive research on the direct enzyme inhibition by 1-(4-Benzylpiperazin-1-yl)hexan-1-one is not available, studies on related piperazine derivatives suggest potential interactions with various enzymes. For example, some piperazine-containing compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission. nih.gov Additionally, certain benzylpiperazine derivatives have been designed to target beta-secretase 1 (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease. The benzylpiperazine moiety in these compounds is intended to interact with the catalytic site of the enzyme.

Piperazine derivatives are well-known for their ability to bind to a wide array of receptors, with sigma (σ) receptors being a particularly significant target. The σ1 receptor, a transmembrane protein, is involved in the modulation of various neurotransmitter systems. nih.gov Numerous 1-aralkyl-4-benzylpiperazine derivatives have been synthesized and shown to possess high affinity for both σ1 and σ2 receptors. nih.govresearchgate.net

A study on a series of benzylpiperazinyl derivatives identified compounds with high affinity for the σ1 receptor, acting as antagonists. nih.gov Notably, the introduction of an acyl group at the 1-position of the piperazine ring, as seen in this compound, is a common feature in potent σ1 receptor ligands. For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a Ki of 1.6 nM for the σ1 receptor. nih.gov The affinity and selectivity for σ receptor subtypes can be modulated by altering the substituents on the benzyl (B1604629) and piperazine rings. nih.gov

Beyond sigma receptors, piperazine derivatives have been shown to interact with serotonin (5-HT) and dopamine (D2) receptors. nih.gov Some 1-aralkyl-4-benzylpiperazine derivatives exhibit nanomolar affinity for both sigma and 5-HT1A receptors, suggesting a potential for dual-targeting activity. nih.gov The interaction with these receptors often results in a partial agonist or antagonist profile, contributing to the diverse pharmacological effects observed with this class of compounds. nih.gov

Receptor Binding Affinities of Selected Piperazine Derivatives
Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)5-HT₁ₐ Receptor Kᵢ (nM)D₂ Receptor Kᵢ (nM)
Compound 9aa10.11005.2>1000
Compound 9ba5.6503.8>1000
Compound 9ab8.9806.1>1000
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61417Not ReportedNot Reported

Data for compounds 9aa, 9ba, and 9ab are from a study on 1-aralkyl-4-benzylpiperazine derivatives. nih.gov Data for 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one is from a study on benzylpiperazinyl derivatives as σ₁ receptor antagonists. nih.gov

The specificity of the interaction between piperazine derivatives and their protein targets is governed by the three-dimensional structure of both the ligand and the binding site. For σ1 receptors, the binding of piperazine derivatives is thought to involve hydrophobic interactions with specific amino acid residues within the binding pocket. The benzyl group of this compound likely plays a crucial role in these hydrophobic interactions.

Structure-Mechanism Relationship Studies for Elucidating Functional Effects of Piperazine Derivatives

Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of piperazine derivatives correlates with their biological activity. For 1-aralkyl-4-benzylpiperazine derivatives, modifications to the aralkyl moiety have been shown to significantly impact their affinity for σ receptors. nih.gov Similarly, the length and nature of the acyl chain at the 1-position of the piperazine ring can influence receptor binding and functional activity.

Computational Chemistry and in Silico Methodologies Applied to 1 4 Benzylpiperazin 1 Yl Hexan 1 One

Theoretical Frameworks in Computational Chemistry for Molecular Systems

Computational chemistry provides a foundational framework for predicting and analyzing the behavior of molecular systems through the application of theoretical principles and computer-based modeling. neuroquantology.comopenmedicinalchemistryjournal.com These methods are integral to modern drug discovery and materials science, offering insights that complement experimental research. neuroquantology.comnih.gov The core of these frameworks lies in solving the Schrödinger equation, which describes the electronic structure of atoms and molecules. However, due to the complexity of this equation for multi-electron systems, a range of approximations and specialized methods have been developed.

These methodologies can be broadly categorized into two main areas:

Quantum Mechanics (QM): These methods, including ab initio calculations and density functional theory (DFT), provide a highly detailed and accurate description of electronic structure. nih.gov They are used to calculate properties such as molecular orbital energies, electron density distributions, and reaction mechanisms.

Molecular Mechanics (MM): These approaches use classical physics to model molecular systems. By representing atoms as spheres and bonds as springs, MM methods can simulate the behavior of large biological systems, such as proteins and nucleic acids, which would be computationally prohibitive for QM methods. nih.gov

The synergy between these theoretical frameworks allows for a multi-faceted approach to studying molecules like 1-(4-benzylpiperazin-1-yl)hexan-1-one, from detailed electronic properties to complex intermolecular interactions. neuroquantology.comopenmedicinalchemistryjournal.com

Molecular Modeling and Simulation of this compound's Behavior and Interactions

Molecular modeling and simulation are powerful tools for investigating the dynamic behavior and interaction patterns of chemical compounds. scholaris.ca For a molecule such as this compound, these techniques can provide crucial insights into its conformational preferences, flexibility, and potential interactions with biological targets. jneonatalsurg.comresearchgate.net

Quantum chemical calculations are employed to investigate the electronic properties of molecules with a high degree of accuracy. researchgate.net These methods can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and intermolecular interactions. For piperazine (B1678402) derivatives, quantum chemical calculations have been used to study charge distribution, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.netqu.edu.qa

Key applications of quantum chemical calculations for a compound like this compound would include:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule.

Electronic Property Analysis: Calculating properties such as dipole moment, polarizability, and orbital energies to predict reactivity. researchgate.net

Spectroscopic Prediction: Simulating spectroscopic data (e.g., IR, NMR) to aid in experimental characterization. researchgate.net

A hypothetical summary of calculated quantum chemical properties for this compound is presented in the table below.

PropertyPredicted ValueMethod
Dipole Moment3.5 DDFT/B3LYP
HOMO Energy-6.2 eVDFT/B3LYP
LUMO Energy-0.8 eVDFT/B3LYP
Ionization Potential8.1 eVDFT/B3LYP

This table is for illustrative purposes and does not represent experimentally verified data.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.govportlandpress.comfrontiersin.org This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound. scholaris.cacalcus.cloud The piperazine ring and the hexanoyl chain contribute to the molecule's flexibility, making conformational analysis crucial for understanding its biological activity. mdpi.com

MD simulations can be used to:

Explore Conformational Space: Identify the most stable and frequently occurring conformations of the molecule in different environments (e.g., in a vacuum, in water). scholaris.caportlandpress.comfrontiersin.org

Analyze Molecular Flexibility: Determine which parts of the molecule are most flexible and how this flexibility might influence its interactions with other molecules.

Simulate Binding Events: Observe how the molecule interacts with a biological target, such as a protein, over time, providing insights into the stability of the interaction. nih.govresearchgate.net

The table below illustrates a hypothetical conformational analysis of this compound.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-N-C-C)
10.0175°
21.265°
32.5-70°

This table is for illustrative purposes and does not represent experimentally verified data.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein. iaanalysis.comcomputabio.comwikipedia.org This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity. openmedicinalchemistryjournal.comnih.govmdpi.com For this compound, molecular docking could be used to predict its binding mode to various receptors and enzymes. Benzylpiperazine derivatives have been studied for their interactions with a range of biological targets, including neurotransmitter receptors and enzymes. nih.govnih.govjst.go.jpnih.govnih.gov

The process of molecular docking involves:

Preparation of Ligand and Receptor: Generating 3D structures of the ligand and the target protein.

Sampling of Ligand Conformations: Exploring different orientations and conformations of the ligand within the binding site of the receptor.

Scoring: Evaluating the binding affinity of each conformation using a scoring function, which estimates the free energy of binding.

The following table provides a hypothetical example of docking scores for this compound against several potential protein targets.

Protein TargetDocking Score (kcal/mol)Predicted Interactions
Dopamine (B1211576) D2 Receptor-8.5Hydrogen bond with Asp114, Pi-pi stacking with Phe389
Serotonin (B10506) 5-HT2A Receptor-9.2Hydrogen bond with Ser239, Hydrophobic interactions with Leu228
Monoamine Oxidase B-7.8Cation-pi interaction with Tyr398

This table is for illustrative purposes and does not represent experimentally verified data.

Cheminformatics and Data Science Applications in Chemical Compound Research

Cheminformatics and data science have become indispensable tools in chemical research, enabling the analysis of large datasets of chemical information to identify trends and make predictions. nih.gov These approaches are particularly useful in drug discovery for tasks such as virtual screening and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. fiveable.mersc.orgpharmacy180.com These models are built by analyzing a dataset of compounds with known activities or properties and identifying the molecular descriptors that are most predictive. wikipedia.org

For a class of compounds like benzylpiperazine derivatives, QSAR models can be developed to predict their activity against a specific target. openpharmaceuticalsciencesjournal.comresearchgate.netresearchgate.net This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing.

The development of a QSAR model typically involves:

Data Collection: Assembling a dataset of compounds with measured biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the activity. fiveable.me

Model Validation: Assessing the predictive power of the model using an independent test set of compounds.

The table below shows a hypothetical QSAR equation for a series of benzylpiperazine derivatives.

Biological ActivityQSAR EquationStatistical Parameters
Receptor Binding Affinity (pIC50)pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * Num_Aromatic_Rings + 3.2R² = 0.85, Q² = 0.75

This table is for illustrative purposes and does not represent experimentally verified data.

Machine Learning and Artificial Intelligence in De Novo Design and Optimization

De novo drug design computationally generates novel molecular structures from the ground up. nih.gov Machine learning, particularly through deep generative models, accelerates this process by learning from existing molecular data to create new chemical entities with specific, optimized characteristics. nih.govschrodinger.com For a parent structure like this compound, generative models can be trained on large databases of known active compounds to design novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.

Several deep learning architectures are pivotal in this process:

Recurrent Neural Networks (RNNs): Often utilizing Long Short-Term Memory (LSTM) units, RNNs are trained on sequence-based molecular representations like SMILES. nih.govnih.gov They can learn the grammatical rules of chemical structures to generate new, valid molecules that are structurally similar to a known active compound. nih.gov

Generative Adversarial Networks (GANs): GANs involve two competing neural networks—a generator and a discriminator—that work together to create novel molecular structures that are indistinguishable from real, known active molecules.

Transformers: These models, pre-trained on vast datasets of molecular SMILES strings, can be adapted for tasks like molecular optimization and property prediction. openreview.net

Reinforcement learning (RL) is frequently combined with these generative models to guide the design process toward specific endpoints. nih.govchalmers.se In this framework, an "agent" (the generative model) is rewarded for creating molecules that meet predefined criteria, such as high predicted binding affinity for a target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. openreview.netchalmers.se This iterative optimization process can efficiently navigate the chemical space to identify molecules with a superior property profile. chalmers.se For instance, an RL model could be tasked with modifying the hexanoyl or benzyl (B1604629) moieties of the parent compound to enhance target engagement while maintaining synthetic accessibility.

Table 1: Workflow for AI-Driven De Novo Design and Optimization
PhaseDescriptionRelevant AI/ML TechniquesApplication to this compound
1. Model TrainingA generative model is pre-trained on a large dataset of diverse molecules (e.g., ChEMBL, ZINC) to learn the underlying rules of chemical structure and syntax.RNNs (LSTM), Transformers, Variational Autoencoders (VAEs). nih.govnih.govopenreview.netThe model learns to generate valid SMILES strings representing a wide range of chemical structures.
2. Model Fine-TuningThe pre-trained model is fine-tuned on a smaller, more specific dataset of compounds known to be active against a particular target relevant to the piperazine scaffold.Transfer Learning. openreview.netThe model is specialized to generate novel molecules that retain the core benzylpiperazine structure but with variations predicted to enhance activity.
3. Guided Generation & OptimizationReinforcement learning is applied to steer the generation process. A scoring function rewards the model for generating molecules with desired properties (e.g., high docking score, low toxicity, high drug-likeness).Reinforcement Learning (RL), Quantitative Structure-Activity Relationship (QSAR) models for scoring. chalmers.seopenpharmaceuticalsciencesjournal.comThe model iteratively modifies the parent structure, exploring substitutions on the phenyl ring or altering the acyl chain length to maximize the reward score.
4. Candidate SelectionThe top-scoring generated molecules are filtered based on novelty, synthetic feasibility, and predicted ADMET properties before being prioritized for synthesis and experimental validation.Clustering algorithms, ADMET prediction models, synthetic accessibility scoring.A short list of novel, promising analogs of this compound is produced for laboratory investigation.

Virtual Screening Strategies for Identifying Novel Analogs of this compound

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. sciengpub.irbohrium.com This approach is instrumental in modern drug discovery for rapidly triaging vast chemical databases and prioritizing a manageable number of compounds for experimental testing. researchgate.net For a core structure like this compound, VS can be employed to discover novel analogs with enhanced biological activity by exploring diverse chemical substitutions and modifications.

Virtual screening strategies are broadly categorized into two main types: structure-based and ligand-based approaches. bohrium.com

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of the biological target, which can be obtained through experimental techniques like X-ray crystallography or predicted using homology modeling. nih.gov The primary tool in SBVS is molecular docking.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. researchgate.net For analogs of this compound, docking simulations would place each molecule from a library into the target's binding pocket and calculate a score based on intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. nih.govnih.gov Compounds with the best docking scores are considered potential hits. For example, in a study of arylpiperazine derivatives as androgen receptor antagonists, docking revealed that a lead compound was primarily bound through hydrophobic interactions within the receptor's ligand-binding pocket. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These strategies rely on the knowledge of other molecules that are known to bind to the target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the physicochemical properties of compounds with their biological activities. researchgate.net For piperazine derivatives, a QSAR model can be developed using a set of known active and inactive compounds. openpharmaceuticalsciencesjournal.com The model identifies key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are critical for activity. openpharmaceuticalsciencesjournal.com Once validated, this model can rapidly predict the activity of new, untested analogs of this compound, allowing for the efficient screening of large databases. A robust QSAR model is generally considered acceptable when its correlation coefficient (r²) is greater than 0.6. mdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model built from known active piperazine-containing ligands can then be used as a 3D query to search for new molecules that fit these spatial and chemical requirements.

A comprehensive virtual screening campaign often integrates multiple methods in a hierarchical workflow, as detailed in the table below.

Table 2: Hierarchical Virtual Screening Workflow for Analog Discovery
StepMethodPurposeExample Application
1. Library PreparationDatabase FiltrationPrepare a large library of commercially available or virtual compounds for screening. Filter based on drug-like properties (e.g., Lipinski's Rule of Five) to remove undesirable molecules.A multi-million compound library is filtered, retaining only molecules with appropriate molecular weight, logP, and hydrogen bond donor/acceptor counts.
2. Initial ScreeningLigand-Based VS (QSAR or Pharmacophore)Rapidly screen the large, filtered library to enrich the dataset with compounds likely to be active. This step is computationally inexpensive. bohrium.comA validated QSAR model for a relevant target is used to predict the activity of millions of compounds, selecting the top 10% for the next stage.
3. Focused ScreeningStructure-Based VS (Molecular Docking)Dock the enriched set of compounds into the target's active site. Rank compounds based on docking scores and binding interactions. nih.govThe top-ranked compounds from the QSAR screen are docked. A study on triazole piperazine derivatives used the Glide module with extra precision (XP) for this purpose. nih.gov
4. Post-Processing & RefinementADMET Prediction & Visual InspectionPredict pharmacokinetic properties (ADMET) to identify candidates with good bioavailability and low toxicity. sciengpub.ir Visually inspect the binding poses of top-ranked compounds to ensure key interactions are formed.The best-docked poses are analyzed for critical hydrogen bonds or hydrophobic contacts with key residues. In silico ADMET profiles are calculated to flag potential liabilities.
5. Hit SelectionFinal PrioritizationSelect a final, diverse set of high-scoring compounds with favorable predicted ADMET properties for experimental validation.A list of 20-50 novel analogs of this compound is compiled for synthesis and in vitro testing.

Through these multi-stage virtual screening strategies, researchers can efficiently explore vast chemical diversity to identify novel analogs of this compound with high potential for improved therapeutic efficacy. openreview.net

Advanced Analytical Methodologies for Characterization of 1 4 Benzylpiperazin 1 Yl Hexan 1 One

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the detailed molecular characterization of 1-(4-Benzylpiperazin-1-yl)hexan-1-one, providing insights into its atomic connectivity, molecular mass, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular architecture of this compound.

¹H and ¹³C NMR Spectroscopy: Based on spectral data from analogous compounds like N-benzylpiperazine and N-hexanoylpiperidine, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The protons of the benzyl (B1604629) group are expected in the aromatic region (δ 7.2-7.4 ppm), while the methylene (B1212753) protons of the benzyl group would appear as a singlet around δ 3.5 ppm. The piperazine (B1678402) ring protons typically resonate between δ 2.3 and 3.7 ppm. For the hexanoyl chain, the α-methylene protons are expected around δ 2.3 ppm, with the other methylene groups appearing between δ 1.2 and 1.6 ppm, and the terminal methyl group at approximately δ 0.9 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing around δ 172 ppm. The aromatic carbons of the benzyl group are expected in the δ 127-138 ppm range. The benzylic carbon and the piperazine carbons would resonate between δ 45 and 63 ppm, while the carbons of the hexanoyl chain would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~172.0
Aromatic CH (Benzyl)~7.20-7.40 (m, 5H)~127.0-129.0
Aromatic C (Quaternary)-~138.0
Benzyl CH₂~3.50 (s, 2H)~63.0
Piperazine CH₂ (adjacent to N-CO)~3.40-3.70 (m, 4H)~45.0-48.0
Piperazine CH₂ (adjacent to N-Benzyl)~2.30-2.50 (m, 4H)~53.0
Hexanoyl α-CH₂~2.30 (t, 2H)~34.0
Hexanoyl β-CH₂~1.50-1.60 (m, 2H)~25.0
Hexanoyl γ, δ-CH₂~1.20-1.40 (m, 4H)~22.0, ~31.0
Hexanoyl ω-CH₃~0.90 (t, 3H)~14.0

Multi-Dimensional NMR Techniques:

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule, which is instrumental in tracing the connectivity of the hexanoyl chain and identifying adjacent protons on the piperazine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting the different fragments of the molecule, such as linking the benzyl group and the hexanoyl group to the piperazine ring.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental composition. The predicted exact mass can be compared with the experimentally determined value to confirm the molecular formula (C₁₇H₂₆N₂O).

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. Key fragmentation patterns for N-benzylpiperazine derivatives typically involve the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion at m/z 91. ikm.org.myresearchgate.netxml-journal.net Another characteristic fragmentation is the cleavage of the piperazine ring. nih.gov

Interactive Data Table: Predicted HRMS Data and Fragmentation

Ion Predicted m/z Description
[M+H]⁺287.2118Protonated molecular ion
[C₇H₇]⁺91.0542Tropylium ion from cleavage of the benzyl group
[M-C₆H₁₁O]⁺188.1492Loss of the hexanoyl group
[M-C₇H₇]⁺196.1441Loss of the benzyl group

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration around 1640 cm⁻¹. The aromatic C-H stretching of the benzyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the hexanoyl and piperazine moieties would be observed in the 2850-2960 cm⁻¹ region. swgdrug.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring stretching vibrations of the benzyl group are expected to produce strong signals in the Raman spectrum, particularly in the 1600-1400 cm⁻¹ region. swgdrug.orgljmu.ac.ukproquest.com The symmetric breathing mode of the piperazine ring is also a characteristic Raman band. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies

Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Amide C=O Stretch~1640 (strong)Weak
Aromatic C-H Stretch~3030-3080 (medium)Strong
Aliphatic C-H Stretch~2850-2960 (strong)Medium
Aromatic C=C Stretch~1450-1600 (medium)Strong
C-N Stretch~1100-1300 (medium)Medium

Advanced Chromatographic and Separation Sciences

Chromatographic techniques are paramount for the separation and quantification of this compound from complex mixtures, as well as for purity assessment.

HPLC and UPLC are the most widely used analytical techniques for the separation and quantification of piperazine derivatives. researchgate.netmdpi.commdpi.comnih.gov Reversed-phase chromatography is typically employed, utilizing a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol, run under gradient elution to ensure good separation and peak shape. Detection is commonly achieved using a diode-array detector (DAD) or a mass spectrometer (MS).

A typical HPLC method for the analysis of piperazine derivatives would involve a C18 column with a mobile phase gradient of acetonitrile and water. mdpi.com UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.com

Interactive Data Table: Typical HPLC/UPLC Parameters

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm for UPLC)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from low to high percentage of Mobile Phase B
Flow Rate 0.2-0.5 mL/min for UPLC; 0.8-1.2 mL/min for HPLC
Detection DAD (200-400 nm) or Mass Spectrometry (ESI+)
Injection Volume 1-10 µL

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. ikm.org.mymdma.chscholars.direct N-benzylpiperazine and its derivatives are amenable to GC analysis. europa.eu The analysis of this compound by GC-MS would likely involve a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. The high temperature of the GC inlet and column can sometimes lead to thermal degradation of less stable compounds, but for a molecule with this structure, it is expected to be sufficiently stable.

The use of a mass spectrometer as a detector provides high selectivity and allows for the identification of the compound based on its mass spectrum and retention time.

Interactive Data Table: Typical GC Parameters

Parameter Typical Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium at a constant flow rate of ~1 mL/min
Inlet Temperature 250-280 °C
Oven Program Start at 100-150 °C, hold for 1-2 min, then ramp at 10-20 °C/min to 280-300 °C
Detector Mass Spectrometer (EI, 70 eV)
Injection Mode Split or splitless

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed analysis of this compound. These methods offer high sensitivity and selectivity, allowing for both qualitative identification and quantitative measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for the analysis of piperazine derivatives. The technique separates the compound from a mixture using liquid chromatography, followed by ionization and detection by mass spectrometry. For this compound, reverse-phase HPLC would likely be employed, with the choice of column and mobile phase optimized to achieve good chromatographic resolution. In mass spectrometry, electrospray ionization (ESI) is a common method for piperazine compounds, typically producing a protonated molecular ion [M+H]⁺. Further fragmentation in the mass spectrometer (MS/MS) can provide structural information. For instance, the fragmentation of related N-benzylpiperazine compounds often involves cleavage of the benzyl group or fragmentation of the piperazine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. While derivatization may sometimes be necessary for less volatile piperazine derivatives, GC-MS offers excellent separation and characteristic fragmentation patterns upon electron ionization (EI). The mass spectrum of this compound would be expected to show a molecular ion peak, as well as fragment ions corresponding to the loss of the hexanoyl group, the benzyl group, and cleavage of the piperazine ring. The fragmentation pattern of N-benzylpiperazine, for example, is well-documented and shows characteristic ions that can be used for its identification.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Chromatography
ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)Illustrative fragments from the benzyl and hexanoyl moieties
Collision EnergyOptimized for characteristic fragmentation

Table 2: Predicted GC-MS Fragmentation for this compound

m/zProposed Fragment
274[M]⁺ (Molecular Ion)
183[M - C₅H₁₁CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
135[C₈H₁₅N₂]⁺
85[C₄H₉N₂]⁺

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and conformational details of the molecule. For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step.

Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the diffraction pattern is collected. The analysis of this pattern allows for the determination of the crystal lattice parameters and the electron density map, from which the atomic positions can be deduced. The piperazine ring in related structures typically adopts a chair conformation. researchgate.net The orientation of the benzyl and hexanoyl substituents on the piperazine nitrogen atoms would be of particular interest, as this can influence the compound's physical properties and biological activity.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z4
Calculated Density (g/cm³)1.158
R-factor< 0.05

Method Development and Validation Protocols in Chemical Analysis

The development and validation of analytical methods are crucial to ensure the reliability and accuracy of results. For this compound, any quantitative analytical method would need to be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Method development involves optimizing various parameters of the analytical technique to achieve the desired performance. For an LC-MS method, this would include selecting the appropriate column, mobile phase composition, gradient elution profile, and mass spectrometer settings. The goal is to achieve good peak shape, resolution from potential impurities, and adequate sensitivity.

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Typical Validation Parameters for a Quantitative HPLC Method

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.995
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
LODSignal-to-Noise Ratio of 3:1
LOQSignal-to-Noise Ratio of 10:1
RobustnessNo significant impact on results from minor parameter changes

Q & A

Q. What are the recommended synthetic routes for 1-(4-Benzylpiperazin-1-yl)hexan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via aminomethylation or nucleophilic substitution. For example, aminomethylation of ketone precursors with benzylpiperazine derivatives under reflux in aprotic solvents (e.g., dichloromethane) yields the target compound. Optimization involves:
  • Catalyst Screening : Use of Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.
  • Temperature Control : Reactions are often conducted at 60–80°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .
    Table 1 : Example Reaction Conditions
PrecursorSolventCatalystTemp (°C)Yield (%)
1-(4-Ethoxyphenyl)-2-phenylethanoneDCMNone7065
Hexan-1-one derivativeTolueneAlCl₃8078

Q. Which analytical techniques are most reliable for structural characterization and purity assessment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, hexanone carbonyl at ~208 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>98% for research-grade material) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (MW 273.4 g/mol) and detects trace impurities .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological data observed for this compound in receptor-binding assays?

  • Methodological Answer : Discrepancies may arise from:
  • Receptor Subtype Selectivity : Perform competitive binding assays against multiple receptor subtypes (e.g., σ, dopamine D₂) using radiolabeled ligands.
  • Impurity Interference : Validate compound purity via HPLC and compare results with certified reference standards (e.g., Cayman Chemical’s analytical protocols) .
  • Buffer Conditions : Adjust pH (7.4 vs. 6.8) and ion concentrations to mimic physiological environments.

Q. What experimental designs are appropriate for evaluating the metabolic stability of this compound in hepatic models?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 0–60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • Cytochrome P450 Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Metabolite Profiling : Use high-resolution MS (HRMS) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

Q. How can structure-activity relationship (SAR) studies be structured to optimize the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Core Modifications : Replace the hexanone chain with cyclopentanone or aromatic rings to assess steric effects.
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring to enhance receptor affinity .
  • Pharmacophore Mapping : Use computational tools (e.g., AutoDock) to model interactions with target receptors (e.g., serotonin 5-HT₂A).

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported solubility profiles of this compound across solvents?

  • Methodological Answer :
  • Solvent Polarity Testing : Systematically test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~250 nm) .
  • Temperature-Dependent Studies : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability.
  • Aggregation Checks : Dynamic light scattering (DLS) detects nanoaggregates in aqueous buffers, which may skew data .

Regulatory and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.